Matrine
Overview
Description
Matrine is a quinolizidine alkaloid extracted from the dried root, fruit, and other parts of the leguminous plant Sophora flavescens Aiton . It has been traditionally used in Chinese medicine for its various pharmacological activities, including anti-tumor, antiviral, anti-inflammatory, liver protection, anti-arrhythmia, antibacterial, antipyretic, and analgesic properties . This compound’s molecular formula is C15H24N2O, and it has a molecular weight of 248.36 g/mol .
Mechanism of Action
Matrine is an alkaloid isolated from the traditional Chinese medicine Sophora flavescens Aiton. Numerous studies have highlighted its diverse pharmacological activities, making it a promising natural product with therapeutic potential .
Target of Action
This compound’s primary targets vary across different systems. Notably, it has been studied extensively for its anticancer effects. It can inhibit cancer cell proliferation, arrest the cell cycle, induce apoptosis, and inhibit cancer cell metastasis. Additionally, this compound reverses anticancer drug resistance and reduces the toxicity of these drugs. Its treatable disease spectrum spans multiple systems, including the nervous system, circulatory system, and immune system .
Biochemical Pathways
This compound’s effects are related to the inhibition of inflammatory responses and apoptosis. It modulates various signaling pathways, including those involved in cell survival, proliferation, and inflammation. These pathways intersect with its diverse therapeutic effects .
Pharmacokinetics
Result of Action
This compound’s actions lead to:
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence this compound’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use.
Biochemical Analysis
Biochemical Properties
Matrine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinase 1 and cyclin D1, which are crucial for cell cycle regulation . Additionally, this compound interacts with Poly [ADP-ribose] polymerase-1 (PARP1), an enzyme involved in DNA repair, and histone deacetylase 2, which plays a role in gene expression regulation . These interactions highlight the multifaceted biochemical properties of this compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle . This compound also influences cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound binds to and inhibits the activity of cyclin-dependent kinase 1 and cyclin D1, leading to cell cycle arrest . It also inhibits PARP1, resulting in impaired DNA repair and increased apoptosis . Additionally, this compound modulates the activity of histone deacetylase 2, leading to changes in gene expression . These molecular interactions contribute to the diverse pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be relatively stable, but it can degrade under certain conditions . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These temporal effects highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit cancer cell growth and reduce inflammation . High doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism . This compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . These transport and distribution mechanisms are crucial for the therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it interacts with DNA and modulates gene expression . This subcellular localization is critical for the diverse pharmacological effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Matrine can be synthesized through various methods, including extraction from Sophora flavescens using organic solvents . One common method involves the emulsification evaporation-low temperature solidification technique . This method uses a central composite design-response surface methodology to optimize the formulation based on encapsulation efficiency and particle size .
Industrial Production Methods: In industrial settings, this compound is often formulated as an oil-based suspension concentrate (OD) to improve its wetting and spraying performance . This formulation involves the use of emulsifiers and is more effective for ultra-low-volume spraying and aerial application .
Chemical Reactions Analysis
Types of Reactions: Matrine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure to enhance its biological activity and safety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired modification and the specific reaction being performed .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological activities . These derivatives are often more effective and safer than the parent compound .
Scientific Research Applications
Matrine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . Some of its notable applications include:
Anti-Inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Neuroprotective: this compound has therapeutic effects on neurological disorders such as multiple sclerosis and Alzheimer’s disease.
Antiviral: It exhibits antiviral activity against various viruses, including hepatitis B and C.
Comparison with Similar Compounds
Matrine is unique among quinolizidine alkaloids due to its broad spectrum of pharmacological activities . Similar compounds include other alkaloids extracted from Sophora species, such as oxythis compound and sophoridine . While these compounds share some pharmacological properties with this compound, they differ in their specific activities and mechanisms of action .
Properties
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-JLNYLFASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274188 | |
Record name | Matrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-02-8 | |
Record name | Matrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Matrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Matrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Matrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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